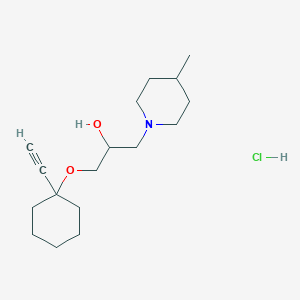![molecular formula C20H19ClN4O4 B2362138 5-[(4-clorofenil)sulfonil]-N-(4-metilpiridin-2-il)tiofeno-2-carboxamida CAS No. 1112313-83-3](/img/structure/B2362138.png)
5-[(4-clorofenil)sulfonil]-N-(4-metilpiridin-2-il)tiofeno-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-chlorophenyl)sulfonyl]-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of sulfonyl thiophene carboxamides
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorophenyl)sulfonyl]-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents such as chlorosulfonic acid or sulfur trioxide.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the thiophene derivative with an amine, such as 4-methylpyridin-2-amine, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-[(4-chlorophenyl)sulfonyl]-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl or carboxamide groups, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Mecanismo De Acción
The mechanism of action of 5-[(4-chlorophenyl)sulfonyl]-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 5-[(4-bromophenyl)sulfonyl]-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide
- 5-[(4-fluorophenyl)sulfonyl]-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide
- 5-[(4-methylphenyl)sulfonyl]-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide
Uniqueness
5-[(4-chlorophenyl)sulfonyl]-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents on the phenyl ring.
Propiedades
IUPAC Name |
2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O4/c21-15-6-3-13(4-7-15)19-23-20(29-24-19)14-5-8-18(27)25(11-14)12-17(26)22-10-16-2-1-9-28-16/h3-8,11,16H,1-2,9-10,12H2,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGODWKJHOVVIOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl ((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B2362058.png)

![[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methyl pyrrolidine-1-carboxylate](/img/structure/B2362061.png)


![(2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2362065.png)
![6-(2,3-Dihydroxypropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2362067.png)
![4-[4-(4-chlorophenyl)piperazin-1-yl]-5H-pyrimido[5,4-b]indole](/img/structure/B2362068.png)

![N-{[4-(3-chlorophenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-fluorobenzamide](/img/structure/B2362073.png)
![3-Bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2362074.png)


